1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one
Description
Properties
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-18-9-7-16(19-13)22-15-8-10-20(12-15)17(21)11-14-5-3-2-4-6-14/h2-7,9,15H,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYBUYGYMDAWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unclear. Depending on its targets and mode of action, the compound could potentially influence cell growth, cell cycle progression, apoptosis, or other cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, extreme pH or temperature conditions could affect the compound’s structure and function, while the presence of other molecules could lead to competitive or noncompetitive inhibition.
Biological Activity
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one, with CAS number 2034502-58-2, is a synthetic compound that has garnered interest for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H19N3O2, and its molecular weight is approximately 297.36 g/mol. The structure features a pyrrolidine ring connected to a phenyl group and a 2-methylpyrimidine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.36 g/mol |
| CAS Number | 2034502-58-2 |
While specific targets of action for this compound remain largely unidentified, preliminary studies suggest that it may interact with various biological pathways. The presence of functional groups such as the pyrimidinyl and pyrrolidinyl moieties indicates potential interactions with enzymes or receptors involved in signaling pathways.
Anticancer Potential
Recent studies have highlighted the anticancer properties of related compounds in the same chemical class. For instance, derivatives containing pyrimidine rings have demonstrated significant efficacy against human breast cancer cells by inhibiting Poly (ADP-Ribose) Polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells.
In a comparative analysis, compounds similar to this compound exhibited IC50 values ranging from 18 µM to over 57 µM against various cancer cell lines, indicating moderate to significant anticancer activity .
Antimicrobial Activity
Compounds with similar structures have also shown antimicrobial properties. A study reported that specific pyrimidine derivatives effectively inhibited bacterial growth, suggesting that the compound may possess similar antimicrobial effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
In Vitro Studies
- Cell Viability Assays : In vitro assays using MCF-7 breast cancer cells indicated that derivatives of this compound could induce apoptosis through caspase activation, demonstrating potential as a therapeutic agent in oncology .
- PARP Inhibition : Research highlighted that certain derivatives inhibited PARP1 activity significantly, leading to enhanced DNA damage response markers such as phosphorylated H2AX, which is indicative of DNA double-strand breaks .
In Silico Studies
Computational modeling has suggested favorable interactions between the compound and key enzymes involved in cancer progression. Molecular docking studies indicated that the compound could fit well into the active sites of target proteins, potentially leading to inhibition of their activity .
Scientific Research Applications
Preliminary studies suggest that 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one may interact with several biological pathways. The specific targets of action remain largely unidentified, but there is potential for interactions with enzymes or receptors involved in signaling pathways.
Potential Applications:
-
Pharmacological Research :
- The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its unique structure may allow it to modulate specific biological targets, making it a candidate for drug development.
-
Cancer Research :
- There is growing interest in evaluating the efficacy of this compound in combination with other chemotherapeutic agents. Studies have indicated that compounds with similar structures can enhance the effects of existing cancer treatments, such as 5-fluorouracil, by improving tumor suppression and immune response.
-
Neuroscience :
- Given the presence of the pyrrolidine and pyrimidine moieties, research is being conducted to explore its effects on neuroreceptors and potential neuroprotective properties.
Example 1: Cancer Treatment Enhancement
In studies involving polysaccharides from mushrooms such as Lentinus edodes and Tricholoma matsutake, combinations with chemotherapeutic drugs have demonstrated improved efficacy against tumors. Such findings suggest that similar compounds could enhance treatment outcomes when used alongside established therapies.
Example 2: Neuropharmacological Effects
Research into compounds with structural similarities has indicated potential neuroprotective effects, leading to investigations into their use for neurodegenerative diseases. Compounds that interact with neurotransmitter systems could provide insights into developing treatments for conditions like Alzheimer's or Parkinson's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- Pyrrolidine ring : A 5-membered nitrogen-containing ring, contrasting with piperidine derivatives (6-membered) in (e.g., 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]...) . Smaller rings may enhance rigidity or alter binding pocket compatibility.
- 2-Methylpyrimidin-4-yloxy group: A methyl-substituted pyrimidine ether, differing from fluoro-substituted pyrimidines or pyrazolo-pyrimidines in (e.g., pyrazolo[3,4-c]pyrimidin derivatives) .
- Phenylethanone moiety: Aromatic ketones are common in drug scaffolds for hydrogen bonding or π-π interactions.
Physical and Chemical Properties
However, structurally related compounds exhibit:
- Higher molecular weights: For example, the compound in (Example 64) has a molecular weight of 536.4 g/mol due to its extended chromenone and fluorinated aryl groups .
- Elevated melting points : Pyrimidine derivatives in show melting points >300°C, suggesting high crystallinity .
Research Findings and Limitations
- Activity gaps : Biological data (e.g., IC₅₀, selectivity) are absent, limiting direct pharmacological comparisons.
- Regulatory considerations : Quality guidelines in highlight the importance of purity and stability testing for similar pharmaceuticals, which would apply to the target compound.
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions .
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are involved .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂), pyrimidine protons (δ 8.0–8.5 ppm), and phenyl group (δ 7.2–7.6 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- X-ray Crystallography : SHELX software (SHELXL for refinement) is used to determine the 3D conformation, especially the orientation of the pyrimidine and phenyl groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₀N₃O₂: 326.1504) .
Advanced: How should researchers design experiments to evaluate the compound’s enzyme inhibition potential?
Answer:
Experimental Design :
Target Selection : Prioritize kinases or proteases due to the pyrimidine moiety’s ATP-binding pocket affinity .
Assay Types :
- Biochemical Assays : Measure IC₅₀ values using fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Cellular Assays : Test cytotoxicity (MTT assay) and target modulation (Western blot for phosphorylation status) .
Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-treated samples .
Q. Data Interpretation :
- Compare dose-response curves across replicates to assess reproducibility. Use nonlinear regression (GraphPad Prism) for IC₅₀ calculations .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Common sources of contradictions and solutions:
Assay Variability :
- Standardize protocols (e.g., ATP concentration in kinase assays) and validate using reference inhibitors .
Structural Analogues :
- Compare activity of derivatives (e.g., replacing 2-methylpyrimidine with 5-bromo-pyrimidine) to identify critical pharmacophores .
Orthogonal Validation :
- Use SPR (surface plasmon resonance) to confirm binding affinity if enzymatic assays show discrepancies .
Advanced: What strategies can improve the compound’s aqueous solubility without compromising bioactivity?
Answer:
- Prodrug Approach : Introduce phosphate or PEG groups at the ketone or pyrrolidine nitrogen .
- Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) in in vitro studies .
- Salt Formation : React with HCl or citrate to enhance crystallinity and solubility .
Basic: What is the role of the pyrrolidine ring in the compound’s conformational flexibility and binding interactions?
Answer:
- Conformational Analysis : X-ray data show the pyrrolidine adopts a chair-like conformation, positioning the pyrimidine and phenyl groups for optimal target engagement .
- Steric Effects : The 3-oxy substitution reduces ring puckering, enhancing rigidity and binding specificity .
Advanced: How can researchers confirm the binding mode of this compound with target proteins?
Answer:
X-ray Crystallography : Co-crystallize the compound with the target protein (e.g., kinase) using SHELX for structure refinement .
Mutagenesis Studies : Ala-scanning of binding pocket residues to validate key interactions (e.g., hydrogen bonds with pyrimidine N1) .
Computational Docking : Use AutoDock Vina or Schrödinger to predict binding poses, followed by MD simulations for stability assessment .
Basic: What stability considerations are critical for storing and handling this compound?
Answer:
- Storage : Store at –20°C under argon to prevent oxidation of the ketone group .
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
